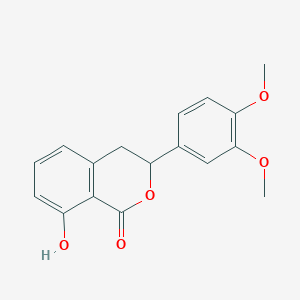
Kudinoside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kudinoside I is a triterpenoid saponin compound found in the leaves of Ilex kudingcha CJThis compound is known for its various bioactive properties, including hypolipidemic, hypoglycemic, and anti-inflammatory effects . This compound is one of the major active constituents contributing to the medicinal properties of Kuding tea.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Kudinoside I involves the extraction and purification from Kuding tea leaves. The process typically includes the use of macroporous resins and MCI-GEL resins for adsorption and desorption tests. The optimal parameters for the extraction are determined through dynamic adsorption/desorption experiments . Semi-preparative high-performance liquid chromatography (semi-pHPLC) is then used to isolate and purify this compound along with other triterpenoid saponins .
Industrial Production Methods: For large-scale production, the established separation process using semi-preparative high-performance liquid chromatography combined with MCI-GEL resin is highly efficient. This method allows for the isolation and purification of this compound from crude extracts of Kuding tea, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Kudinoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactive properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include modified triterpenoid saponins with enhanced bioactive properties. These modifications can lead to improved therapeutic effects and increased stability of the compound .
Aplicaciones Científicas De Investigación
Kudinoside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive agent in various biological assays.
Medicine: Explored for its therapeutic potential in treating metabolic disorders such as diabetes and hyperlipidemia. .
Mecanismo De Acción
Kudinoside I is compared with other triterpenoid saponins such as Kudinoside A, Kudinoside C, Kudinoside D, and Kudinoside F. While all these compounds share a similar triterpenoid skeleton, this compound is unique due to its specific glycosidic residues and aglycone structure . This uniqueness contributes to its distinct bioactive properties and therapeutic potential.
Comparación Con Compuestos Similares
- Kudinoside A
- Kudinoside C
- Kudinoside D
- Kudinoside F
Kudinoside I stands out among these compounds for its potent hypolipidemic and hypoglycemic effects, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C59H96O27 |
|---|---|
Peso molecular |
1237.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1S,2S,4aR,6aS,6bR,10S,12aR,14bS)-1,2-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate |
InChI |
InChI=1S/C59H96O27/c1-23-32(63)36(67)40(71)47(78-23)84-44-39(70)35(66)28(21-61)81-51(44)86-52(74)59-18-16-55(6)25(46(59)58(9,76)57(8,75)17-19-59)10-11-30-54(5)14-13-31(53(3,4)29(54)12-15-56(30,55)7)82-50-45(85-48-41(72)37(68)33(64)24(2)79-48)43(26(62)22-77-50)83-49-42(73)38(69)34(65)27(20-60)80-49/h10,23-24,26-51,60-73,75-76H,11-22H2,1-9H3/t23-,24-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,54-,55+,56+,57-,58-,59+/m0/s1 |
Clave InChI |
GINDYWSAHWYTPK-NFRDWDQRSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3[C@]([C@@](CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C3C(C(CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)

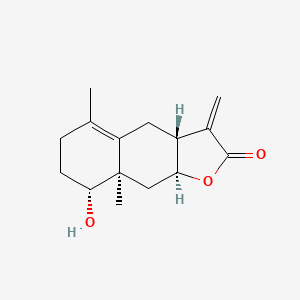
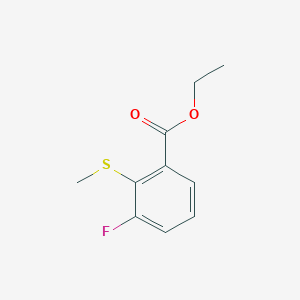
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
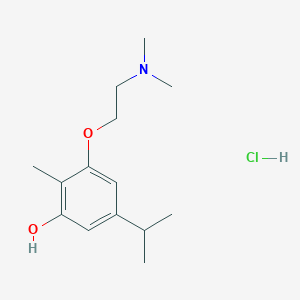

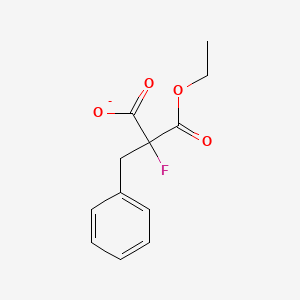

![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
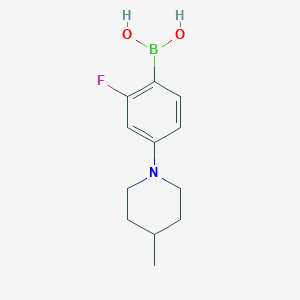
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
